molecular formula C14H9FIN3O3S B4904716 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide CAS No. 6404-07-5

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide

Cat. No.: B4904716
CAS No.: 6404-07-5
M. Wt: 445.21 g/mol
InChI Key: NAUBUSXDBLAOFZ-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide is a chemical compound with a molecular mass of 445.2091 daltons It is known for its unique structure, which includes a fluorine atom, a nitro group, and an iodine atom attached to a benzamide core

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide.

Chemical Reactions Analysis

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The presence of the iodine atom in this compound makes it unique and potentially more reactive in certain chemical reactions.

Properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FIN3O3S/c15-10-6-5-8(19(21)22)7-12(10)17-14(23)18-13(20)9-3-1-2-4-11(9)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUBUSXDBLAOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FIN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367663
Record name N-[(2-Fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-07-5
Record name N-[(2-Fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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